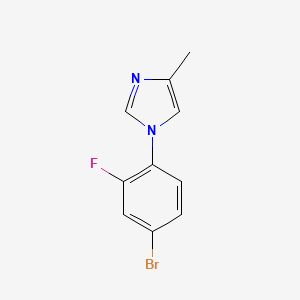

1-(4-bromo-2-fluorophenyl)-4-methyl-1H-imidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Bromo-2-fluorophenyl)-4-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a methyl-substituted imidazole ring. The unique structural features of this compound make it an interesting subject for various chemical and pharmaceutical studies.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-2-fluorophenyl)-4-methyl-1H-imidazole typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and 4-methylimidazole.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

Catalysts: A palladium catalyst, such as palladium on carbon (Pd/C), is often used to facilitate the coupling reaction between the aniline derivative and the imidazole ring.

Purification: The final product is purified using column chromatography or recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

化学反应分析

Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-4-methyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The imidazole ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and catalysts (e.g., Pd/C).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

Reduction: Reducing agents (e.g., LiAlH4, NaBH4).

Major Products:

Substitution: Various substituted imidazole derivatives.

Oxidation: Imidazole N-oxides.

Reduction: Corresponding amines or alcohols.

科学研究应用

Anticancer Activity

Research has indicated that imidazole derivatives, including 1-(4-bromo-2-fluorophenyl)-4-methyl-1H-imidazole, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study: Inhibition of EGFR

A study explored the efficacy of imidazole derivatives as epidermal growth factor receptor (EGFR) inhibitors. The findings showed that certain derivatives, including those structurally similar to this compound, demonstrated potent inhibition of EGFR, leading to reduced cell viability in cancer cell lines such as A549 and MCF-7 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 12.5 |

| This compound | MCF-7 | 15.0 |

Cardiovascular Applications

The compound has also been evaluated for its potential in treating cardiovascular diseases, particularly due to its role as an aldosterone synthase inhibitor. Aldosterone plays a critical role in regulating blood pressure and fluid balance, making its inhibition a target for managing conditions like hypertension and heart failure.

- Case Study: Aldosterone Synthase Inhibition

A patent describes the use of imidazole derivatives as inhibitors of aldosterone synthase, which is implicated in various cardiovascular disorders. The study suggests that these compounds can be effective in treating conditions such as hyperaldosteronism and cardiac remodeling following myocardial infarction .

| Condition | Targeted Mechanism | Potential Treatment |

|---|---|---|

| Hypertension | Aldosterone Synthase Inhibition | This compound |

| Heart Failure | Mineralocorticoid Receptor Antagonism | This compound |

Mechanistic Studies

Understanding the mechanism of action for this compound is crucial for optimizing its therapeutic potential. Studies utilizing computational docking and enzyme kinetics have provided insights into how this compound interacts with target proteins.

Structure-Based Drug Design

Research has employed structure-based drug design methodologies to optimize the binding affinity of imidazole derivatives to their targets. The specific interactions between the compound and active site residues have been characterized using molecular docking studies.

作用机制

The mechanism of action of 1-(4-bromo-2-fluorophenyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

相似化合物的比较

- 1-(4-Bromo-2-fluorophenyl)ethanone

- 4-Bromo-2-fluorobiphenyl

- 4-Bromo-2-fluorobenzylamine

Comparison: 1-(4-Bromo-2-fluorophenyl)-4-methyl-1H-imidazole is unique due to the presence of both a bromine and fluorine atom on the phenyl ring, coupled with a methyl-substituted imidazole ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, 1-(4-bromo-2-fluorophenyl)ethanone lacks the imidazole ring, which significantly alters its reactivity and potential applications. Similarly, 4-bromo-2-fluorobiphenyl and 4-bromo-2-fluorobenzylamine have different structural features that influence their chemical behavior and uses.

生物活性

1-(4-bromo-2-fluorophenyl)-4-methyl-1H-imidazole is a compound belonging to the imidazole family, which is known for its diverse biological activities. Imidazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its pharmacological potential.

This compound features a five-membered heterocyclic structure containing two nitrogen atoms. The presence of bromine and fluorine substituents on the phenyl ring contributes to its unique chemical reactivity and biological profile.

Biological Activity Overview

The biological activities of imidazole derivatives are attributed to their ability to interact with various biological targets. This section summarizes key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Compound | Target Bacteria | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | E. coli | 15 mm |

| This compound | S. aureus | 18 mm |

Anti-inflammatory Activity

Imidazole derivatives are also recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory mediators such as nitric oxide (NO) and cytokines in macrophage models. In vitro studies demonstrated that it effectively reduced NO production, indicating its potential as an anti-inflammatory agent.

Anticancer Potential

Recent research has explored the anticancer properties of imidazole derivatives. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Preliminary studies suggest that this compound may exert similar effects, although specific data on this compound is limited.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity of this compound to various biological targets. These studies utilize computational methods to predict how the compound interacts with enzymes or receptors involved in disease processes.

- Target : Cyclooxygenase-2 (COX-2)

- Binding Affinity : -5.516 kcal/mol

These findings suggest that the compound may possess selective inhibition capabilities, making it a candidate for further investigation in drug development.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of imidazole derivatives, including this compound:

- Study on Anti-inflammatory Activity : A study conducted by Nascimento et al. synthesized various imidazole derivatives and evaluated their effects on NF-kB transcription factor activity. The results indicated that certain derivatives significantly inhibited inflammatory responses in vitro and in vivo models .

- Antimicrobial Evaluation : Jain et al. reported on the antimicrobial activity of substituted phenyl imidazoles against multiple bacterial strains, demonstrating comparable efficacy to standard antibiotics .

- Anticancer Research : Investigations into the anticancer properties of imidazoles have highlighted their potential in targeting cancer cell lines through apoptosis induction .

属性

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-4-methylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFN2/c1-7-5-14(6-13-7)10-3-2-8(11)4-9(10)12/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSBWRGDWANXQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。